molecular formula C15H17N3O B12553845 N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide CAS No. 178913-20-7

N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide

Cat. No.: B12553845
CAS No.: 178913-20-7
M. Wt: 255.31 g/mol
InChI Key: SYGFHTILTHGUDW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide is an organic compound with a complex structure that includes both aromatic and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide typically involves the reaction of 2,3-dimethylaniline with phenylhydrazine in the presence of a carboxylating agent. One common method involves the use of ethyl acetoacetate as a carboxylating agent under reflux conditions . The reaction mixture is usually stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dimethylphenyl)-2-phenylhydrazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

178913-20-7

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-anilino-3-(2,3-dimethylphenyl)urea

InChI

InChI=1S/C15H17N3O/c1-11-7-6-10-14(12(11)2)16-15(19)18-17-13-8-4-3-5-9-13/h3-10,17H,1-2H3,(H2,16,18,19)

InChI Key

SYGFHTILTHGUDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NNC2=CC=CC=C2)C

Origin of Product

United States

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